

Chemical structure and properties of Clinafloxacin

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Compound of Interest

Compound Name: *Clinafloxacin*

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Clinafloxacin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clinafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its potent antimicrobial effects stem from its dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes in DNA replication. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, and pharmacokinetic profile of **Clinafloxacin**. Detailed experimental protocols for susceptibility testing are also included to facilitate further research and development.

Chemical Structure and Identification

Clinafloxacin, a synthetic fluoroquinolone, possesses a core structure characterized by a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a chlorine atom at C-8, and a 3-amino-1-pyrrolidinyl substituent at the C-7 position.^{[1][2][3]} The chemical identifiers and structure of **Clinafloxacin** are summarized in the table below.

Identifier	Value
IUPAC Name	7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid[3][4]
CAS Number	105956-97-6[1][2][5]
Molecular Formula	C ₁₇ H ₁₇ ClFN ₃ O ₃ [1][2][5]
Molecular Weight	365.79 g/mol [2][4][5]
SMILES	<chem>C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O</chem> [4]
Synonyms	CI-960, PD-127391, AM-1091[1][2][5]
Stereochemistry	Racemic mixture[6]

Physicochemical Properties

Clinafloxacin is typically a white to off-white or milk-white crystalline powder.[5] Its physicochemical properties are crucial for its formulation, absorption, and distribution.

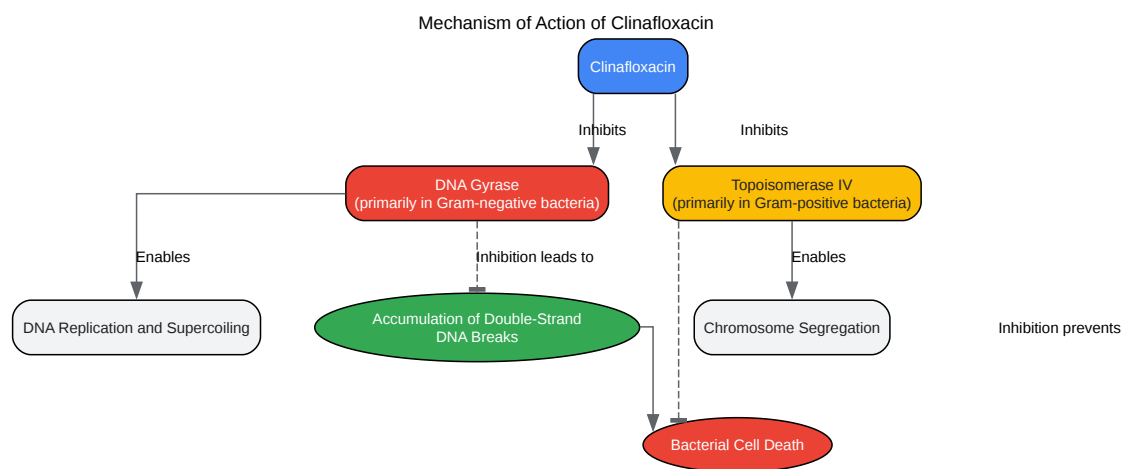
Property	Value	Source
Melting Point	253-258 °C (decomposes)	[2][5]
Solubility	Water: Soluble (relatively high) [1][4]	
Methanol: ~2 mg/mL at 25 °C	[4]	
DMSO: Slightly soluble	[5]	
pKa	Data not available in the searched literature.	
LogP (XLogP3-AA)	0.4 (Computed for (R)-enantiomer)	[4]

Mechanism of Action

Clinafloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.^{[1][5][7]} This dual-targeting mechanism contributes to its potent and broad-spectrum activity.

- **Inhibition of DNA Gyrase:** In many Gram-negative bacteria, DNA gyrase is the primary target. **Clinafloxacin** binds to the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks, cessation of DNA replication, and ultimately, cell death.
- **Inhibition of Topoisomerase IV:** In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition by **Clinafloxacin** prevents the segregation of replicated DNA, leading to a lethal blockage of cell division.

The following diagram illustrates the signaling pathway of **Clinafloxacin's** mechanism of action.



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Caption: Mechanism of action of **Clinafloxacin**.

Antibacterial Spectrum and Activity

Clinafloxacin demonstrates potent in vitro activity against a wide range of clinically significant pathogens, including many strains resistant to other antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Clinafloxacin** against various bacterial species.

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Gram-Positive Aerobes		
Staphylococcus aureus (methicillin-susceptible)	0.03	0.06
Staphylococcus aureus (methicillin-resistant)	0.5	1
Streptococcus pneumoniae (penicillin-susceptible)	0.06	0.12
Streptococcus pneumoniae (penicillin-resistant)	0.12	0.25
Enterococcus faecalis	0.12	0.25
Gram-Negative Aerobes		
Escherichia coli	≤0.015	0.03
Klebsiella pneumoniae	0.03	0.12
Pseudomonas aeruginosa	0.5	4
Haemophilus influenzae	≤0.015	≤0.015
Anaerobic Bacteria		
Bacteroides fragilis group	0.25	0.5
Clostridium perfringens	0.12	0.25

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The determination of the MIC is a fundamental in vitro method to assess the susceptibility of a bacterial isolate to an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining the MIC of **Clinafloxacin**.

Materials:

- **Clinafloxacin** analytical grade powder
- Appropriate solvent (e.g., sterile distilled water or 0.1 N NaOH followed by dilution in sterile water)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Quality control (QC) bacterial strains (e.g., *E. coli* ATCC 25922, *S. aureus* ATCC 29213)
- Incubator (35 ± 2 °C)
- Microplate reader or a viewing mirror

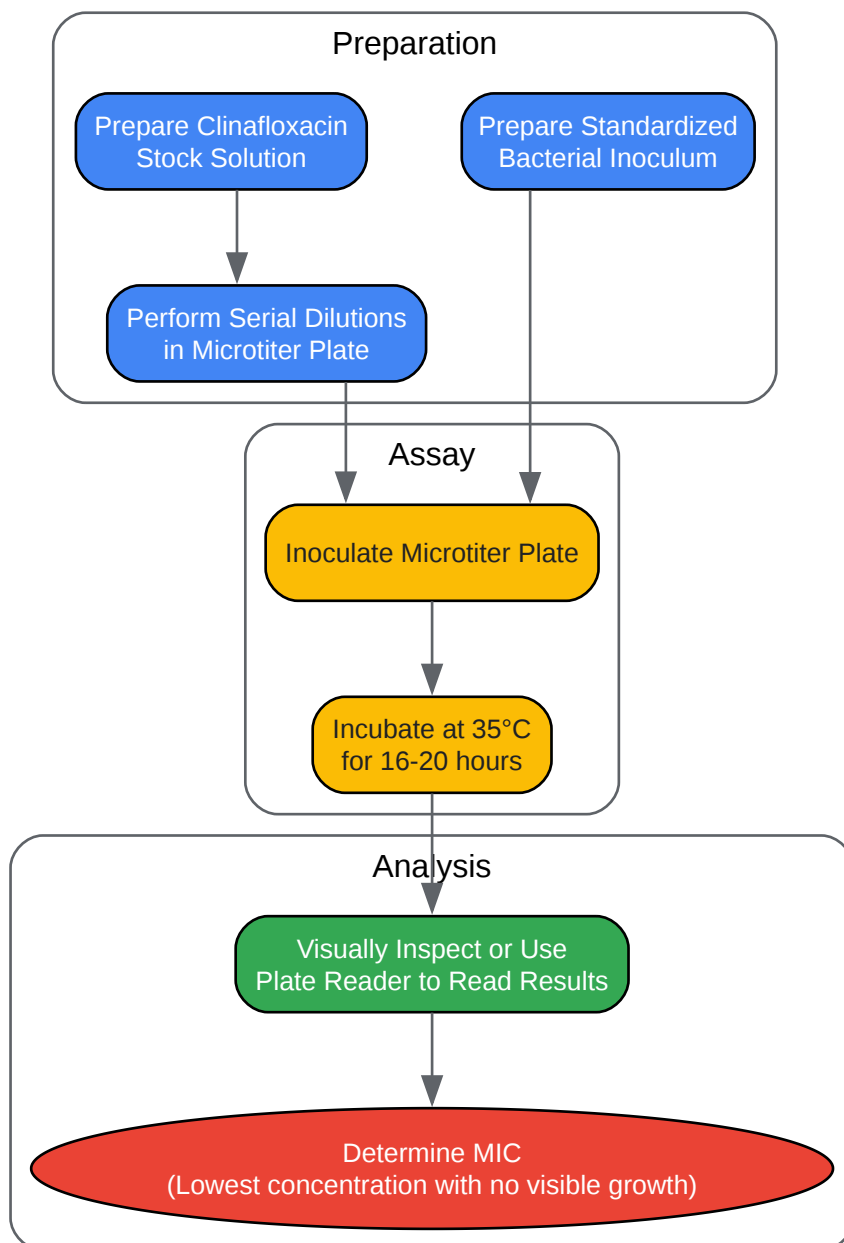
Procedure:

- **Preparation of Clinafloxacin Stock Solution:** Prepare a stock solution of **Clinafloxacin** at a high concentration (e.g., 1000 µg/mL) in an appropriate solvent. Ensure complete dissolution.
- **Preparation of Clinafloxacin Dilutions:** Perform serial twofold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).
- **Inoculum Preparation:** Prepare a bacterial suspension from fresh colonies on an agar plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation of Microtiter Plate:** Add the standardized bacterial inoculum to each well containing the **Clinafloxacin** dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
- **Incubation:** Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

- Reading the MIC: The MIC is the lowest concentration of **Clinafloxacin** that completely inhibits visible growth of the organism. This can be determined visually by observing the absence of turbidity or by using a microplate reader to measure optical density. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

The following diagram illustrates the experimental workflow for MIC determination.

Experimental Workflow for MIC Determination



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Caption: Workflow for MIC determination.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of **Clinafloxacin** has been studied in healthy volunteers and patients. Key parameters are summarized below.

Pharmacokinetic Parameter	Value	Source
Oral Bioavailability	~90%	[1][4]
Protein Binding	0-10%	[1][5]
Elimination Half-life ($t_{1/2}$)	6.1 hours	[1][5]
Time to Peak Concentration (T _{max})	0.7 hours (oral)	[1]
Metabolism	Approximately 50% metabolized by the liver.	[1]
Excretion	Roughly equal hepatic and renal clearance. About 50% of the dose is excreted unchanged in the urine.	[1][5]

Conclusion

Clinafloxacin is a potent fluoroquinolone antibiotic with a favorable pharmacokinetic profile and broad-spectrum antibacterial activity. Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV makes it an effective agent against a wide array of pathogens, including resistant strains. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with or interested in **Clinafloxacin**. Despite its promising in vitro and early clinical data, the development of **Clinafloxacin** was halted due to safety concerns, which should be a key consideration in any future research.

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